molecular formula C19H11N3O5S B11010792 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate

Cat. No.: B11010792
M. Wt: 393.4 g/mol
InChI Key: MYMFXNWLPQKLOF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is a complex organic compound that combines the structural features of benzoxazole and benzoxadiazole. These heterocyclic compounds are known for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes. The unique combination of these moieties in a single molecule offers potential for novel applications and enhanced properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety from 2-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions. The benzoxadiazole moiety can be synthesized from o-phenylenediamine and a suitable nitrosating agent.

The final step involves the sulfonation of the benzoxadiazole ring, which can be achieved using chlorosulfonic acid or sulfur trioxide-pyridine complex. The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups on the benzoxadiazole ring, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the benzoxadiazole moiety. It can be employed in imaging studies to track biological processes at the cellular level.

Medicine

In medicinal chemistry, the compound’s structural features make it a candidate for drug development. It can be explored for its potential anti-microbial, anti-cancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices, due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The benzoxadiazole moiety can act as a fluorophore, emitting light upon excitation, which is useful in imaging applications. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its use in biological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Known for its anti-microbial and anti-inflammatory properties.

    Benzoxadiazole: Widely used as a fluorescent probe in biological imaging.

    Phenylsulfonates: Commonly used in detergents and as intermediates in organic synthesis.

Uniqueness

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is unique due to the combination of benzoxazole and benzoxadiazole moieties in a single molecule. This dual functionality allows it to exhibit properties of both parent compounds, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C19H11N3O5S

Molecular Weight

393.4 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) 2,1,3-benzoxadiazole-4-sulfonate

InChI

InChI=1S/C19H11N3O5S/c23-28(24,17-8-4-7-15-19(17)22-27-20-15)26-13-9-10-14-16(11-13)25-21-18(14)12-5-2-1-3-6-12/h1-11H

InChI Key

MYMFXNWLPQKLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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